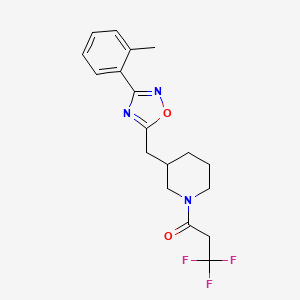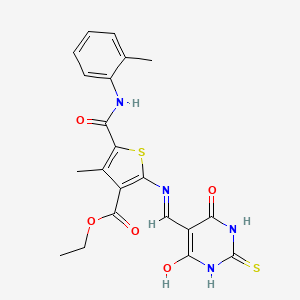
4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The “4-(2,4,5-Trimethylphenyl)” part suggests that it has a trimethylphenyl group attached to the 4th position of the thiazole ring.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Thiazoles can undergo a variety of reactions, including substitution, addition, and abstraction reactions with OH radicals .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Structural Analysis
A foundational aspect of research on aminothiazole derivatives involves their synthesis and structural elucidation. Studies have detailed the synthesis of various aminothiazole compounds via methods like Suzuki-Miyaura cross-coupling reactions, followed by comprehensive characterization using techniques such as X-ray crystallography, NMR, FT-IR, and UV-Vis spectroscopy. These investigations not only confirm the chemical structures of synthesized compounds but also explore their electronic and spectroscopic properties through density functional theory (DFT) and natural bond orbital (NBO) calculations, suggesting these molecules might exhibit bioactivity due to their global reactivity parameters (Adeel et al., 2017).
Corrosion Inhibition
Another significant area of application for thiazole derivatives is in corrosion inhibition. Theoretical studies employing density functional theory (DFT) and molecular dynamics simulations have been conducted to evaluate the efficiency of thiazole derivatives as corrosion inhibitors for metals such as iron. These studies predict the corrosion inhibition performances based on quantum chemical parameters and binding energies on metal surfaces, correlating well with experimental inhibition efficiency (Kaya et al., 2016).
Anticancer Activity
The anticancer potential of thiazole derivatives has also been a focus of research. Specific compounds synthesized include 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, which have been tested for their anticancer activity against various human cancer cell lines. These compounds exhibit promising activity, highlighting the potential of thiazole derivatives in developing new anticancer treatments (Yakantham et al., 2019).
Advanced Materials and Photophysics
Research into the photophysical properties of thiazole-based compounds has uncovered their potential in materials science, especially in organic electronics and photonics. For instance, studies have focused on the aggregation-induced emission (AIE) properties of thiazole derivatives, which are essential for applications in optoelectronic devices and fluorescent materials. These properties are investigated through methodologies like steady-state photolysis and fluorescence spectroscopy, offering insights into their potential for solid-state lighting and display technologies (Qian et al., 2007).
Eigenschaften
IUPAC Name |
4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-7-4-9(3)10(5-8(7)2)11-6-15-12(13)14-11/h4-6H,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBGSQIZRDMXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CSC(=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B2889397.png)
![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2889398.png)


![N-(4-ethylphenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2889404.png)
![8-(2-Chloro-6-fluorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2889405.png)
![N-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]thietan-3-amine](/img/structure/B2889407.png)
![2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2889409.png)





![2-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2889420.png)